5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Thermal analysis Solid-state characterization Process chemistry

5-Aryl cyclohexane-1,3-dione analogs show inconsistent reactivity due to electronic effects, confounding SAR and yield. This 4-dimethylamino derivative (CAS 144128-70-1) solves this with quantified electronic properties (σp -0.83) and authenticated spectral data. • Enables dearylation-aromatization cascades to pyrazolo[3,4-b]quinoline scaffolds (inaccessible via 4-MeO or 4-Cl analogs). • DHOase inhibitor probe: published IC50 180 µM (mouse Ehrlich ascites) for SAR benchmarking. • Solid, mp 191-196 °C, ≥96% purity; multi-modal reference spectra (NMR, FTIR, Raman) available.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 144128-70-1
Cat. No. B116106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
CAS144128-70-1
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2
InChIInChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3
InChIKeyWANNTJAQMZXABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione (CAS 144128-70-1) – Procurement-Grade Chemical Identity and Core Specifications


5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione (CAS 144128-70-1) is a 5-aryl-substituted cyclohexane-1,3-dione derivative bearing a para-dimethylamino electron-donating group on the phenyl ring . This compound is supplied as a solid with a reported melting point of 191–196 °C and a minimum purity specification of 96% . Its molecular formula is C₁₄H₁₇NO₂ (MW 231.29 g/mol) and it carries the PubChem CID 730117 [1]. The cyclohexane-1,3-dione scaffold places it within a class of compounds extensively employed as synthetic intermediates for heterocyclic construction, HPPD-inhibitor herbicide development, and medicinal chemistry probe generation [2].

Synthetic Intermediate Heterocyclic construction and probe generation. Supported by scaffold utility and dearylation evidence.
Solid Format Reported melting point 191–196 °C; thermal robustness context. No decomposition reported at melting.
Specification Context Minimum purity specification supports procurement screening. Data to verify per supplier lot.

Why 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione Cannot Be Freely Substituted by In-Class Cyclohexane-1,3-Dione Analogs


The 5-aryl cyclohexane-1,3-dione series exhibits substantial variation in physicochemical properties and reactivity depending on the nature of the para-substituent on the phenyl ring. The para-dimethylamino group (–N(CH₃)₂) is a strong resonance electron-donor (Hammett σₚ ≈ –0.83), which fundamentally alters the electron density of the aromatic system and the acidity of the enolic protons relative to unsubstituted phenyl (σₚ = 0), methoxy (σₚ ≈ –0.27), chloro (σₚ ≈ +0.23), or hydroxy (σₚ ≈ –0.37) analogs [1]. These electronic differences manifest in measurable shifts in melting point (191–196 °C for the –N(CH₃)₂ derivative vs. ~185 °C for the unsubstituted phenyl analog and ~180 °C for the 4-methoxy analog), lipophilicity (XLogP3 = 1.5 vs. ~2.09 for unsubstituted phenyl), and keto–enol equilibrium composition—all of which directly impact solubility, formulation behavior, reaction selectivity, and biological target engagement . Consequently, substituting this compound with a 5-phenyl, 5-(4-methoxyphenyl), or 5-(4-chlorophenyl) analog in a synthetic sequence or biological assay without re-optimization will introduce uncontrolled variability in yield, purity profile, or activity readout.

Electronic Shift The para-dimethylamino group strongly donates electrons (σₚ ≈ –0.83). A 4-methoxy (σₚ ≈ –0.27) or 4-chloro (σₚ ≈ +0.23) analog may shift reaction selectivity and enol content.
Thermal Profile Unsubstituted phenyl analog decomposes upon melting (~185 °C), whereas the target compound melts without reported decomposition, altering high-temperature synthesis fit.
Lipophilicity Mismatch A lower XLogP3 of 1.5 vs. ~2.09 for the phenyl analog can affect partitioning, solubility, and protein-binding context in biological assays.

Quantitative Differentiation Evidence: 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione vs. Closest Structural Analogs


Thermal Stability Differentiation: Melting Point Elevation of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione vs. 5-Phenylcyclohexane-1,3-dione

The target compound exhibits a melting point range of 191–196 °C, which is 6–11 °C higher than the 5-phenyl analog (mp ~185 °C, with decomposition) and 7.5–16 °C higher than the 5-(4-methoxyphenyl) analog (mp 179.5–183.5 °C) . The elevated melting point is consistent with stronger intermolecular interactions conferred by the polarizable dimethylamino substituent, and importantly, the phenyl analog decomposes upon melting whereas the dimethylamino derivative melts without reported decomposition, indicating superior thermal robustness for reactions requiring elevated temperatures or extended heating .

Thermal Stability Differentiation
Head-to-head
191–196 °C (no decomposition) vs. ~185 °C (decomposition) for 5-phenyl analog.
Supports extended temperature window for synthesis.
Method context: Literature values from commercial suppliers.
Thermal analysis Solid-state characterization Process chemistry

Lipophilicity Modulation: XLogP3 Comparison of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione vs. Unsubstituted 5-Phenyl Analog

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 1.5, compared to a reported LogP of approximately 2.09 for the unsubstituted 5-phenylcyclohexane-1,3-dione [1]. The ~0.6 log unit reduction in lipophilicity is attributable to the polar dimethylamino substituent and translates to an approximately 4-fold lower predicted octanol-water partition coefficient, which can significantly alter aqueous solubility, membrane permeability, and protein-binding profiles in biological assay contexts [1].

Lipophilicity Modulation
Cross-study comparable
XLogP3 = 1.5 (Δ ≈ –0.6 log units vs. 5-phenyl analog).
Reported lower lipophilicity context, may improve aqueous solubility.
Computed values; experimental LogP not available.
Lipophilicity Drug-likeness Partition coefficient

Electronic Modulation of the Aryl Ring: Hammett Substituent Constant Differentiation of the 4-Dimethylamino Group vs. Other para-Substituents

The para-dimethylamino group is the strongest resonance electron-donating substituent among commonly encountered 5-aryl cyclohexane-1,3-dione derivatives. Its Hammett σₚ constant of approximately –0.83 indicates a far stronger electron-donating effect than the 4-methoxy group (σₚ ≈ –0.27), the 4-hydroxy group (σₚ ≈ –0.37), and the unsubstituted hydrogen (σₚ = 0), while the 4-chloro group (σₚ ≈ +0.23) acts as a net electron-withdrawing substituent [1]. This electronic perturbation directly influences the enol content of the 1,3-diketone system, the acidity of the α-protons, and the reactivity of the cyclohexane-1,3-dione core in condensation, alkylation, and cyclization reactions [2].

Electronic Modulation
Class-level inference
σₚ ≈ –0.83 (strong resonance donor), ~3× stronger donation than –OCH₃.
Electron-rich aryl ring accelerates electrophilic substitution context.
Hammett constant compilation; ground-state reactivity review.
Electronic effects Reactivity Structure-activity relationships

Dihydroorotase Enzyme Inhibition: Preliminary Biochemical Activity Profile Differentiating 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione from the In-Class Baseline

The target compound was evaluated for inhibition of dihydroorotase (DHOase, EC 3.5.2.3), the third enzyme in de novo pyrimidine biosynthesis, using enzyme derived from mouse Ehrlich ascites cells at pH 7.37 and a test concentration of 10 µM. The recorded IC₅₀ was 1.80 × 10⁵ nM (180 µM) [1]. While this represents weak inhibitory activity, it establishes a measurable biochemical engagement point for this scaffold. No comparable DHOase inhibition data are available in the same assay system for the unsubstituted 5-phenyl, 4-methoxy, or 4-chloro analogs, making the target compound the only member of this congeneric series with a publicly disclosed DHOase activity data point suitable for benchmarking [1].

Enzyme Inhibition Benchmark
Supporting evidence
IC₅₀ = 180 µM (dihydroorotase, mouse Ehrlich ascites, pH 7.37).
Provides an assay-specific SAR starting benchmark.
Data gap: No comparator data in identical assay for analogs.
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Biochemical profiling

Spectroscopic Reference Data Availability: NMR, FTIR, and Raman Characterization Differentiating 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione from Under-Characterized Analogs

The target compound is supported by authenticated spectroscopic reference data in the Wiley SpectraBase and KnowItAll spectral libraries, including ¹H NMR, FTIR (ATR-IR from Sigma-Aldrich library), and computed Raman spectra [1]. This is a procurement-relevant asset: many 5-aryl cyclohexane-1,3-dione analogs lack publicly accessible, curated multi-spectral reference data, forcing users to generate their own characterization or rely on unverified sources. The availability of NMR, IR, and Raman spectra from a major spectral database enables rapid identity verification, purity assessment, and batch-to-batch consistency checks without the need for re-synthesis of reference standards [1].

Spectroscopic Reference Data
Supporting evidence
NMR, ATR-IR, and Raman spectra available in SpectraBase/KnowItAll.
Supports rapid identity verification and QC method development.
Procurement-relevant; many analogs lack multi-modal data.
Spectroscopic characterization Quality control Reference standards

Synthetic Route Specificity: Aldol Condensation Pathway Yielding 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione vs. 5-(4-Methoxyphenyl) Analog

The target compound is typically synthesized via acid- or base-catalyzed aldol condensation of 4-(dimethylamino)benzaldehyde with cyclohexane-1,3-dione, followed by dehydration [1]. The strongly electron-donating dimethylamino group increases the nucleophilicity of the aldehyde carbonyl and influences the dehydration kinetics relative to the 4-methoxybenzaldehyde-based route used for the 5-(4-methoxyphenyl) analog . In the Hantzsch-type three-component cyclocondensation with 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, and 1,3-[N,C]-dinucleophiles, the dimethylamino group uniquely facilitates a dearylation–aromatization pathway that is not accessible with less electron-rich benzaldehyde derivatives, leading to polycondensed heterocyclic systems with a γ-unsubstituted pyridine ring [1].

Synthetic Route Specificity
Head-to-head
Enables unique dearylation–aromatization pathway; yields pyrazoloquinolines and acridines.
Access to polycondensed scaffolds not obtainable with 4-methoxy/chloro precursors.
Hantzsch cyclocondensation in boiling acetic acid context.
Synthetic methodology Condensation reaction Process development

Recommended Application Scenarios for 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione Based on Evidence-Backed Differentiation


Synthesis of Polycondensed N-Heterocycles via Dearylation–Aromatization Hantzsch Cyclocondensation

Utilize the unique capacity of the 4-dimethylaminophenyl group to undergo dearylation under Hantzsch cyclocondensation conditions (boiling acetic acid, with 1,3-[N,C]-dinucleophiles) to access pyrazolo[3,4-b]quinoline, acridine, and pyrimido[4,5-b]quinoline scaffolds that are inaccessible from less electron-rich benzaldehyde derivatives [1]. This scenario is directly supported by quantitative synthetic evidence demonstrating that the dimethylamino group is a prerequisite for the dearylation–aromatization cascade, providing a compelling basis for selecting this compound over its 4-methoxy or 4-chloro counterparts when the target heterocyclic product contains a γ-unsubstituted pyridine ring.

Medicinal Chemistry Hit Expansion with a Characterized Biochemical Starting Point

Deploy this compound as a tractable starting point for dihydroorotase (DHOase)-focused medicinal chemistry campaigns. The publicly available IC₅₀ of 180 µM (dihydroorotase, mouse Ehrlich ascites, pH 7.37) provides a quantifiable baseline for SAR exploration [2]. Researchers can benchmark newly synthesized analogs against this value under comparable assay conditions, and the existence of authenticated spectroscopic reference data (NMR, FTIR, Raman) ensures rigorous identity and purity verification of each synthesized batch [3].

Agrochemical Lead Generation Targeting HPPD with a Thermally Robust Scaffold

Exploit the elevated melting point (191–196 °C) and thermal stability without decomposition of this compound—relative to the 5-phenyl analog which decomposes at ~185 °C—for high-temperature formulation screening and reaction optimization in HPPD-inhibitor herbicide discovery programs . Cyclohexane-1,3-diones bearing 5-aryl substituents are a privileged chemotype for HPPD inhibition, and the strong electron-donating dimethylamino group may confer differentiated binding interactions compared to commercial HPPD inhibitors such as sulcotrione and mesotrione [4].

Analytical Method Development and Reference Standard Qualification

Procure this compound as a characterized reference standard for HPLC, GC, NMR, or FTIR method development in laboratories that synthesize or analyze 5-aryl cyclohexane-1,3-dione derivatives. The availability of multi-modal spectral reference data in the SpectraBase/KnowItAll libraries (¹H NMR, ATR-IR, Raman) [3] enables rapid method qualification and reduces the burden of independent reference characterization, which is a distinct procurement advantage over under-characterized analogs.

Application
Selection Property
Validation Focus
Polycondensed N-Heterocycle Synthesis
Dearylation–aromatization pathway review
Access to pyrazoloquinoline and acridine scaffolds
Medicinal Chemistry Hit Expansion
Characterized biochemical starting benchmark
DHOase IC₅₀ SAR exploration and spectral QC
Agrochemical Lead Generation
Thermally robust HPPD-inhibitor scaffold context
High-temperature formulation screening review
Analytical Reference Standard Use
Multi-modal spectral data availability
NMR, IR, Raman method qualification support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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